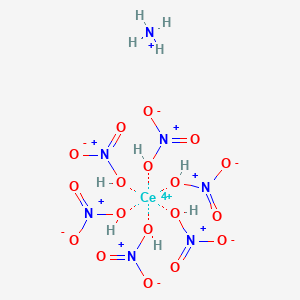
4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic Acid
Übersicht
Beschreibung
EPPS or 4-(2-hydroxyethyl)piperazine-1-propanesulfonic acid (HEPPS) is a zwitterionic buffer substance from the group of good buffers . It effectively maintains constant pH in a solution, which is necessary for many biological and biochemical reactions .
Synthesis Analysis
A method for preparing high-purity 4-hydroxyethyl piperazine ethane sulfonic acid has been described in a patent . The method involves carrying out an addition reaction on vinylsulfonic acid or vinyl sulfonate and N-hydroxyethyl piperazine to prepare 4-hydroxyethylpiperazine ethane sulfonate .Chemical Reactions Analysis
HEPES, or 4-(2-hydroxyethyl)piperazine-1-ethane-sulfonic acid, is a zwitterionic N-substituted aminosulfonic acid buffer . It demonstrates outstanding buffering capacity in the pH range of 6.8 to 8.2, boasting a pKa of 7.48 at 25°C .Physical And Chemical Properties Analysis
HEPES has a molar mass of 238.3012 g/mol, appears as a white crystalline powder, and is soluble in water (40 g/100 ml at 20°C) . It has a buffering range of pH 6.8 to 8.2 .Wissenschaftliche Forschungsanwendungen
- Background : 4-Hydroxy-2-pyrones are potential biorenewable molecules that contribute to sustainable chemistry by transitioning from biomass feedstock to valuable chemical products .
- Application : Researchers use cross-linking methods, such as EDC/hydroxybenzotriazole (HOBt), to create HA networks. These hydrogels find applications in tissue culture, oxidative phosphorylation, and protein synthesis .
Biorenewable Molecules and Sustainable Chemistry
Hyaluronic Acid Hydrogels and Cross-Linking
Buffer Solutions in Biological Research
Wirkmechanismus
Target of Action
It’s worth noting that this compound is structurally similar to hepes (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a widely used biological buffer . As a buffer, HEPES does not have a specific biological target but plays a crucial role in maintaining the pH of solutions within the range of 6.8 to 8.2 .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-2-1-5-3-8-4-6(5)7(10)11/h3-4,8-9H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQCRHRTLOUTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)C(=O)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432494 | |
| Record name | 4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyethyl)-1H-pyrrole-3-carboxylic Acid | |
CAS RN |
404839-11-8 | |
| Record name | 4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Disodium;2-[[4-[2-(1,3-benzothiazol-2-yl)-3-[4-[4-[3-(1,3-benzothiazol-2-yl)-5-[4-[bis(2-sulfonatoethyl)carbamoyl]phenyl]tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]tetrazol-3-ium-5-yl]benzoyl]-(2-sulfonatoethyl)amino]ethanesulfonate](/img/structure/B123357.png)

